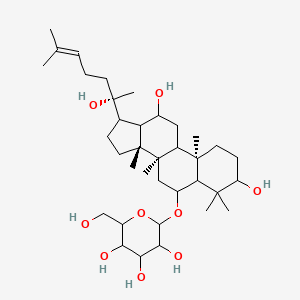
Fmoc-MeVal-OSu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-MeVal-OSu, also known as 9-fluorenylmethyloxycarbonyl-N-methylvaline-N-hydroxysuccinimide ester, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in the protection of amino groups during the synthesis of peptides and proteins. The Fmoc group is base-labile, making it easy to remove under mild conditions, which is advantageous in solid-phase peptide synthesis (SPPS).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-MeVal-OSu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide (NHS) to form 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). This intermediate is then reacted with N-methylvaline to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common practices to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Fmoc-MeVal-OSu primarily undergoes substitution reactions, where the Fmoc group is introduced to protect the amino group of N-methylvaline. The compound is also involved in deprotection reactions, where the Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF) .
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, NHS, dicyclohexylcarbodiimide (DCC)
Fmoc Deprotection: Piperidine in DMF
Major Products Formed
The major products formed during the synthesis of this compound include the protected amino acid derivative and the byproducts of the reaction, such as dicyclohexylurea (DCU) from the use of DCC .
Scientific Research Applications
Chemistry
Fmoc-MeVal-OSu is extensively used in the synthesis of peptides and proteins. It serves as a protecting group for amino acids, allowing for the sequential addition of amino acids in SPPS .
Biology
In biological research, this compound is used to synthesize peptides that are employed in studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding studies .
Medicine
The compound is used in the development of peptide-based therapeutics. Peptides synthesized using this compound can be designed to target specific biological pathways, making them potential candidates for drug development .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides .
Mechanism of Action
The mechanism of action of Fmoc-MeVal-OSu involves the protection of the amino group of N-methylvaline through the formation of a stable carbamate linkage. The Fmoc group is introduced via a nucleophilic substitution reaction, where the amino group attacks the carbonyl carbon of the Fmoc-OSu, resulting in the formation of the protected amino acid derivative . The deprotection mechanism involves the base-catalyzed elimination of the Fmoc group, forming a fluorenyl anion and releasing the free amino group .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-OSu: Similar to Fmoc-MeVal-OSu but without the methyl group on the valine residue.
Fmoc-Ala-OSu: Contains alanine instead of valine.
Fmoc-Gly-OSu: Contains glycine instead of valine.
Uniqueness
This compound is unique due to the presence of the methyl group on the valine residue, which can influence the steric and electronic properties of the synthesized peptides. This can affect the peptide’s conformation, stability, and interaction with biological targets .
Properties
CAS No. |
863971-49-7 |
|---|---|
Molecular Formula |
C25H26N2O6 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H26N2O6/c1-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26(3)25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,12-14H2,1-3H3/t23-/m0/s1 |
InChI Key |
CXZXQZADBBBLDB-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
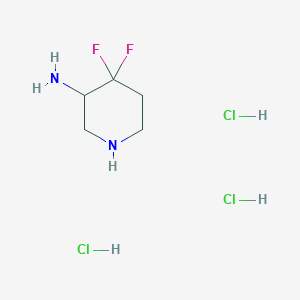
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
![ethyl (3E)-3-[2-(diphenylacetyl)hydrazinylidene]-2-ethylbutanoate](/img/structure/B14799087.png)
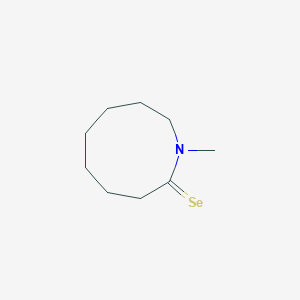
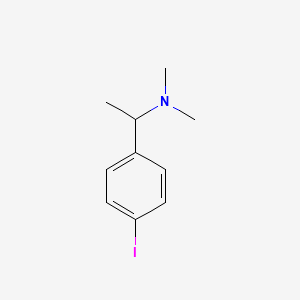
![4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14799104.png)
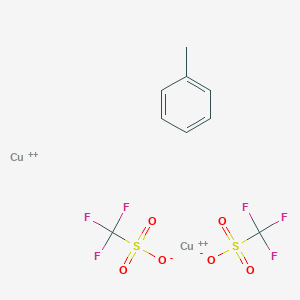
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14799107.png)
![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride](/img/structure/B14799108.png)
![tert-butyl 4-[[4-[[2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B14799112.png)

